molecular formula C12H10N4 B1518875 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine CAS No. 1082159-77-0

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Cat. No. B1518875
CAS RN: 1082159-77-0
M. Wt: 210.23 g/mol
InChI Key: VIGYZEIIHKKPLU-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a compound that contains a benzo[d]imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . This moiety is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of compounds containing a benzo[d]imidazol-2-yl moiety often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones can be obtained under mild conditions .


Molecular Structure Analysis

The benzo[d]imidazole moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Compounds containing a benzo[d]imidazol-2-yl moiety have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 . They have also been found to effectively inhibit microtubule assembly formation in DU-145 .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Comprehensive Analysis of 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Anticancer Activity: Compounds similar to 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine have shown significant activity against human prostate cancer cell lines, such as DU-145. They can inhibit microtubule assembly formation, which is crucial for cancer cell division and proliferation .

Tubulin Polymerization Inhibition: Related compounds effectively inhibit tubulin polymerization, which is a promising approach for anticancer therapy. By preventing microtubule formation, these compounds can disrupt the mitotic process in cancer cells .

Antimicrobial Potential: The benzimidazole scaffold, which is part of the compound’s structure, has demonstrated potent antibacterial activity against various microorganisms, suggesting that 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine could also serve as a basis for developing new antimicrobial agents .

Synthesis of Novel Derivatives: The compound can be used as a starting point for synthesizing novel derivatives with potential therapeutic applications. These derivatives can be designed to target specific biological pathways or organisms .

Anti-microbial Activity and Cytotoxicity: Some novel synthesized analogs containing the benzimidazole moiety have been tested for their anti-microbial activity and cytotoxicity, indicating that 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine could also be explored in these areas .

Therapeutic Potential: Imidazole-containing compounds, like the one , have a wide range of therapeutic potentials due to their structural features. They can interact with various biological targets, offering opportunities for drug development in different therapeutic fields .

Future Directions

Given the broad range of chemical and biological properties of compounds containing a benzo[d]imidazol-2-yl moiety, there is significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds in treating various diseases.

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGYZEIIHKKPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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